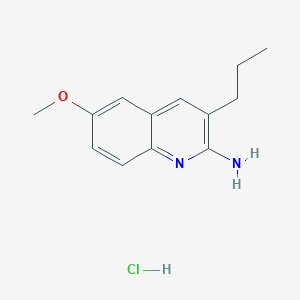

2-Amino-6-methoxy-3-propylquinoline hydrochloride

Description

Chemical Structure and Properties 2-Amino-6-methoxy-3-propylquinoline hydrochloride (CAS: 1171619-76-3) is a quinoline derivative with the molecular formula C₁₃H₁₇ClN₂O and a molecular weight of 252.74 g/mol . Its structure features:

- An amino group at position 2,

- A methoxy group at position 6,

- A propyl chain at position 2.

Properties

CAS No. |

1171619-76-3 |

|---|---|

Molecular Formula |

C13H17ClN2O |

Molecular Weight |

252.74 g/mol |

IUPAC Name |

6-methoxy-3-propylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C13H16N2O.ClH/c1-3-4-9-7-10-8-11(16-2)5-6-12(10)15-13(9)14;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H |

InChI Key |

JADNNHOCTDDYND-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=C2C=CC(=CC2=C1)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methoxy-3-propylquinoline hydrochloride typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes.

Introduction of Functional Groups: The methoxy and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Amination: The amino group is introduced through nucleophilic substitution reactions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methoxy-3-propylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The amino and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-methoxy-3-propylquinoline hydrochloride is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxy-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline derivatives exhibit diverse biological activities based on substituent patterns. Below is a comparative analysis of 2-amino-6-methoxy-3-propylquinoline hydrochloride with key analogs:

Table 1: Structural and Molecular Comparison

Key Structural Differences and Implications

Substituent Modifications

Methoxy vs. Methoxy groups are more prone to demethylation, a common metabolic pathway, whereas ethoxy groups may undergo slower oxidation .

Propyl vs. Phenyl at Position 3 Replacing the propyl chain with a phenyl group (e.g., 2-amino-6-ethoxy-3-phenylquinoline hydrochloride) introduces aromaticity, enabling π-π stacking with biological targets (e.g., enzyme active sites) but reducing solubility .

Carboxylic Acid vs.

Biological Activity

2-Amino-6-methoxy-3-propylquinoline hydrochloride is a synthetic compound belonging to the quinoline class, characterized by its unique molecular structure and functional groups. Its molecular formula is C12H16ClN2O, with a molecular weight of approximately 252.74 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antileishmanial, and antitrypanosomal properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.

2. Antileishmanial Activity

Case studies have shown that this compound is effective against Leishmania species, responsible for leishmaniasis. In vitro studies reported an IC90 (the concentration required to inhibit 90% of the organism) of approximately 20 μg/mL against Leishmania braziliensis and Leishmania donovani, indicating its potential as a therapeutic agent for treating leishmaniasis .

3. Antitrypanosomal Activity

Similar to its effects on leishmaniasis, this compound has demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. In experimental models, the compound showed efficacy comparable to standard treatments, suggesting its potential use in clinical settings.

The biological activity of this compound can be attributed to its structural features:

- Amino Group : This group enhances nucleophilicity, allowing the compound to interact effectively with biological targets.

- Methoxy Group : The methoxy substituent can influence the lipophilicity and solubility of the compound, enhancing its bioavailability.

- Quinoline Core : The quinoline structure allows for various electrophilic substitutions, which can modify the compound's activity.

These interactions are crucial for understanding how the compound binds to and inhibits specific enzymes or receptors involved in disease pathology.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 2-Amino-6-ethyl-3-propylquinoline | 1169992-83-9 | Ethyl group instead of methoxy |

| 2-Amino-7-methoxy-3-propylquinoline | 43866067 | Methoxy group at position 7 |

| 2-Amino-4-methoxyquinoline | Not specified | Different position of methoxy |

The unique positioning of functional groups in this compound contributes to its specific biological profile, potentially leading to novel therapeutic applications not observed in its analogs.

Case Study: Efficacy Against Leishmania

In a controlled study involving Balb/c mice infected with Leishmania braziliensis, treatment with this compound resulted in a significant reduction in parasite load compared to untreated controls. The compound was administered orally at a dosage of 12.5 mg/kg for ten days, yielding results similar to those achieved with standard therapies .

Case Study: Chagas Disease Treatment

Another study focused on the efficacy of this compound against Trypanosoma cruzi demonstrated that it significantly reduced parasitemia levels in infected mice models. The treatment regimen mirrored that used for leishmaniasis, highlighting the compound's versatility as an antiparasitic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.